molecular formula C7H6F2N2O2 B14034148 2-(Difluoromethyl)-4-nitroaniline

2-(Difluoromethyl)-4-nitroaniline

Cat. No.: B14034148
M. Wt: 188.13 g/mol
InChI Key: RYZAPERFOMDBFO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-nitroaniline is an organic compound that features both a difluoromethyl group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-nitroaniline typically involves the introduction of the difluoromethyl group onto an aniline derivative. One common method is the difluoromethylation of 4-nitroaniline using difluoromethylating agents such as ClCF₂H. The reaction is usually carried out in the presence of a base and a suitable solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systemsThe process conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-nitroaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-4-nitroaniline
  • 2-(Chloromethyl)-4-nitroaniline
  • 2-(Bromomethyl)-4-nitroaniline

Comparison

2-(Difluoromethyl)-4-nitroaniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

2-(difluoromethyl)-4-nitroaniline

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)5-3-4(11(12)13)1-2-6(5)10/h1-3,7H,10H2

InChI Key

RYZAPERFOMDBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)N

Origin of Product

United States

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